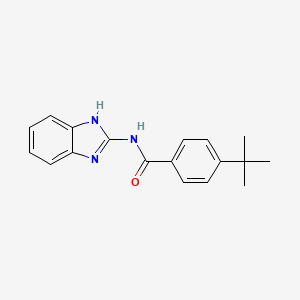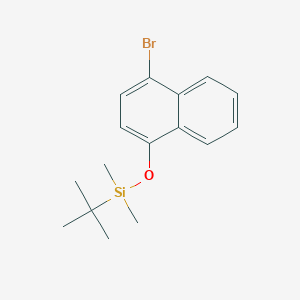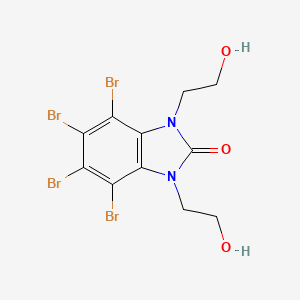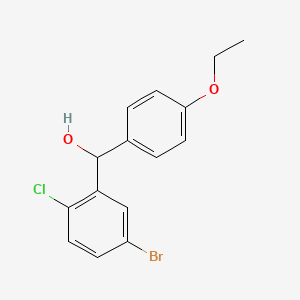
3-(pyridin-2-yl)isoquinolin-1-amine
Vue d'ensemble
Description
3-(pyridin-2-yl)isoquinolin-1-amine is a heterocyclic compound that features both isoquinoline and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyridin-2-yl)isoquinolin-1-amine typically involves the reaction of 1,2,4-triazines with aryne intermediates. One efficient method includes the reaction of 5-cyano-3-(2-pyridyl)-1,2,4-triazines with in situ generated arynes in anhydrous toluene at 140°C under an argon atmosphere . This method yields the desired isoquinoline derivative in moderate to high yields.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3-(pyridin-2-yl)isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated isoquinolines, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
3-(pyridin-2-yl)isoquinolin-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 3-(pyridin-2-yl)isoquinolin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridyl: Structurally related and known for its coordination chemistry.
Quinoline: Another heterocyclic compound with similar applications in medicinal chemistry.
Isoquinoline: The parent compound, which shares the core structure but lacks the amino and pyridyl substituents.
Uniqueness: 3-(pyridin-2-yl)isoquinolin-1-amine is unique due to its combined isoquinoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler analogs.
Propriétés
Numéro CAS |
37989-04-1 |
|---|---|
Formule moléculaire |
C14H11N3 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
3-pyridin-2-ylisoquinolin-1-amine |
InChI |
InChI=1S/C14H11N3/c15-14-11-6-2-1-5-10(11)9-13(17-14)12-7-3-4-8-16-12/h1-9H,(H2,15,17) |
Clé InChI |
SZYOCGSGLNKIQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloronaphtho[2,1-b]benzofuran](/img/structure/B8805522.png)






![(1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8805575.png)
![5-(5-(Trifluoromethyl)pyridin-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B8805582.png)




